

What is the amino acid sequence of Bombolitin IV

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Compound of Interest

Compound Name: Bombolitin IV

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An In-depth Technical Guide to Bombolitin IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bombolitin IV is a cationic, amphipathic peptide belonging to the bombolitin family of antimicrobial and cytolytic peptides, originally isolated from the venom of the bumblebee *Megabombus pennsylvanicus*. This technical guide provides a comprehensive overview of **Bombolitin IV**, including its primary structure, biological activities, and purported mechanisms of action. Detailed experimental protocols for its synthesis, purification, and characterization are presented to facilitate further research and development. While specific quantitative data for **Bombolitin IV** is limited in the current literature, this guide consolidates available information and provides comparative context with other members of the bombolitin family.

Introduction

Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that serve as a first line of defense against a broad spectrum of pathogens. The bombolitin family, a component of bumblebee venom, has garnered significant interest due to its potent antimicrobial, hemolytic, and mast cell degranulating properties.^[1] These peptides typically adopt an α -helical conformation in membranous environments, a key feature for their biological activity. **Bombolitin IV**, a 17-amino acid peptide, is a member of this family and is characterized by its cationic nature and amphipathic structure. This guide aims to provide a

detailed technical resource for researchers investigating the therapeutic potential of **Bombolitin IV**.

Amino Acid Sequence and Physicochemical Properties

The primary amino acid sequence of **Bombolitin IV** is:

Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂

In single-letter code: INIKDILAKLVKVLGHV-NH₂

This sequence results in a peptide with a net positive charge at physiological pH, contributing to its initial interaction with negatively charged microbial membranes. The abundance of hydrophobic residues drives its insertion into the lipid bilayer, leading to membrane perturbation.

Biological Activities and Quantitative Data

Bombolitins, as a family, are known to exhibit a range of biological activities, primarily attributed to their ability to disrupt cell membranes.^[1] While extensive quantitative data for **Bombolitin IV** is not readily available in peer-reviewed literature, the following table summarizes the known activities and includes data for other bombolitins to provide a comparative context.

Biological Activity	Target	Bombolitin IV	Other Bombolitins (for comparison)
Hemolytic Activity	Guinea Pig Erythrocytes	ED ₅₀ : 0.7 µg/ml[2]	Bombolitin V: ED ₅₀ = 0.7 µg/ml[1][3]
Mast Cell Degranulation	Rat Peritoneal Mast Cells	Potent activity reported[2]	Bombolitin V: ED ₅₀ = 2 µg/ml[1][3]
Antimicrobial Activity	Bacteria & Fungi	Broad-spectrum activity suggested[4]	Data for specific MICs not found for Bombolitin IV. Other bombolitins show activity against Gram-positive and Gram-negative bacteria.[5]

Note: The ED₅₀ (Effective Dose, 50%) is the concentration of the peptide that causes 50% of the maximum effect. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

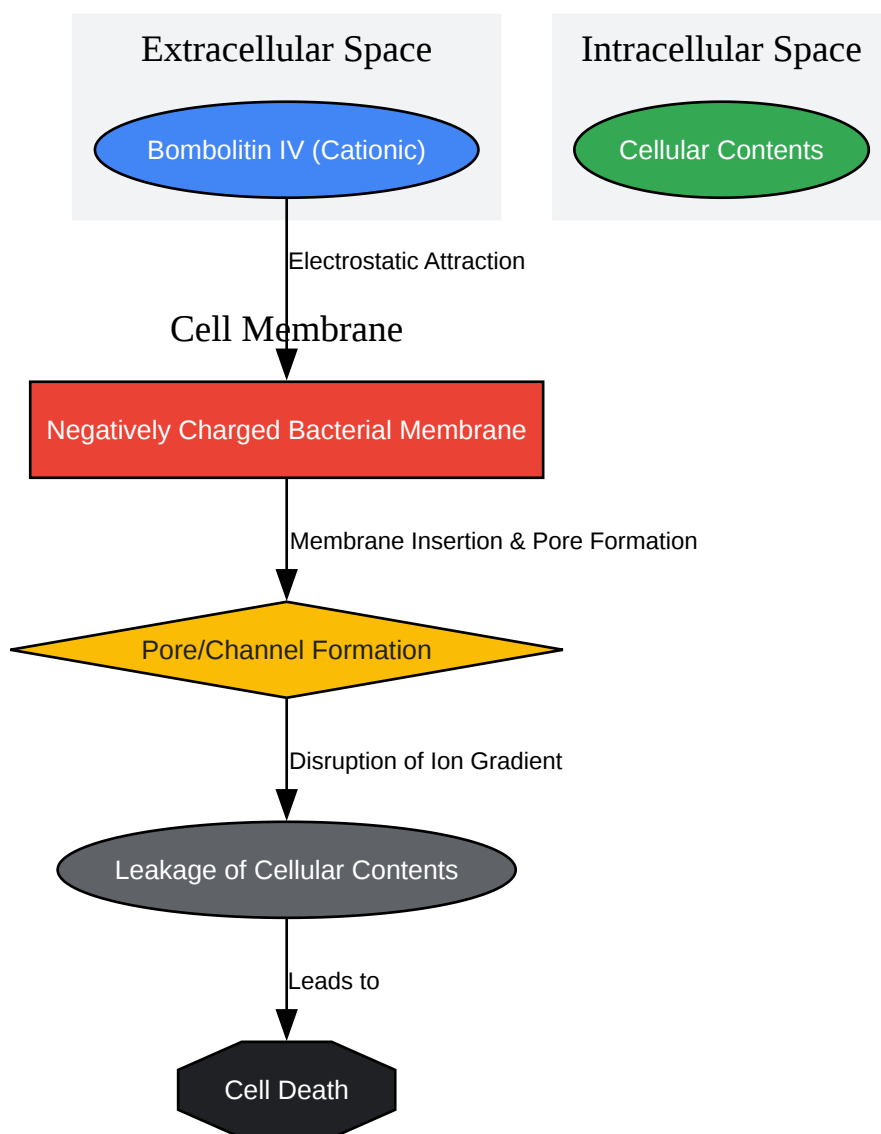
Mechanism of Action

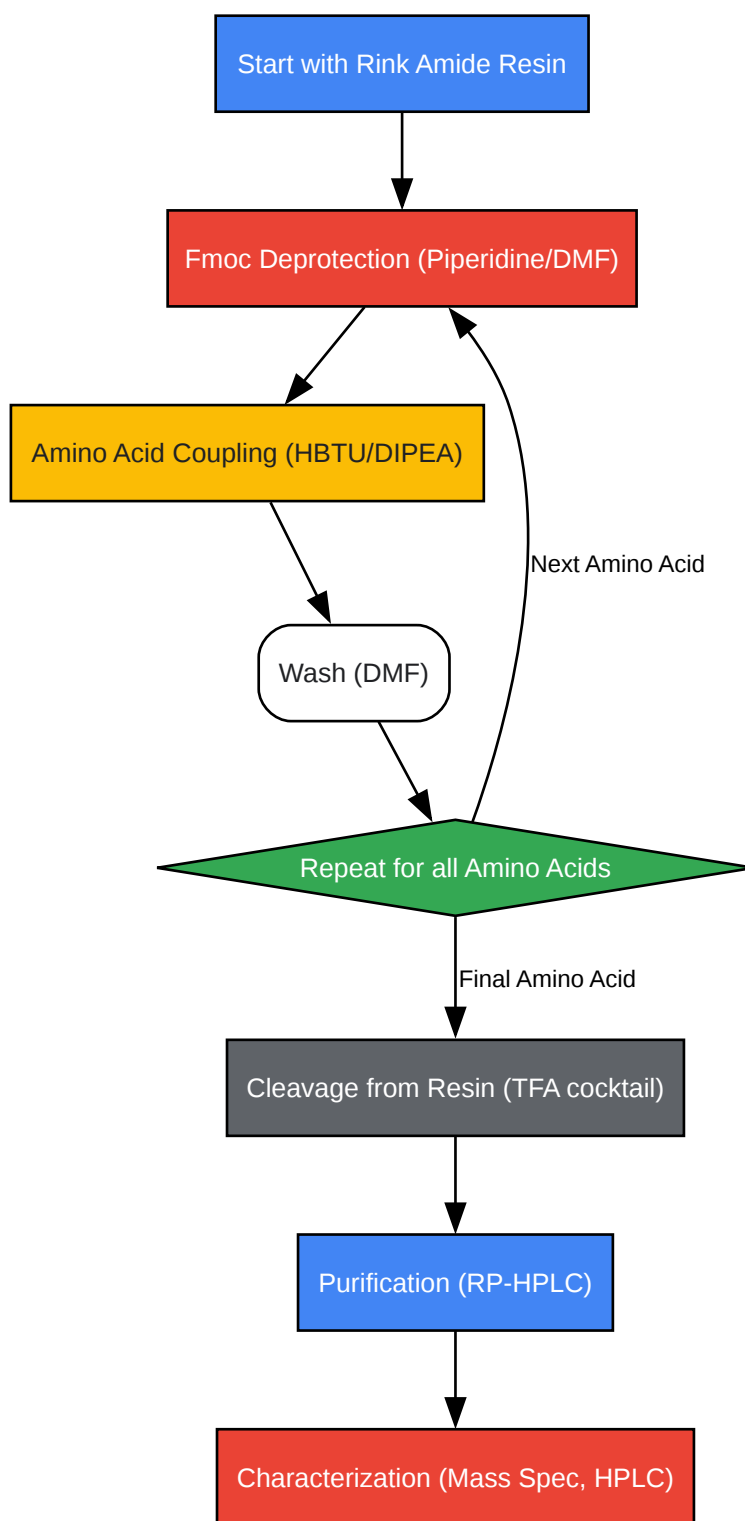
The primary mechanism of action for bombolitins, including **Bombolitin IV**, is believed to be the disruption of cellular membranes.[6] This process is generally understood to occur in a multi-step manner, although the precise details for **Bombolitin IV** have not been fully elucidated.

Membrane Interaction and Disruption

The proposed mechanism involves the initial electrostatic attraction of the cationic peptide to the negatively charged components of microbial cell membranes, such as phospholipids. Upon binding, the peptide undergoes a conformational change, adopting an α -helical structure that facilitates its insertion into the hydrophobic core of the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels, leakage of cellular contents, and ultimately, cell death.

The following diagram illustrates the proposed general mechanism of membrane disruption by antimicrobial peptides like **Bombolitin IV**.





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Phone: (601) 213-4426

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